

Comparative Proteomic Analysis of MS1943-Treated Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MS1943**

Cat. No.: **B1193130**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic effects of the novel anti-cancer compound **MS1943** on cancer cells against a known alternative treatment. The data presented herein is based on quantitative proteomic analysis, with detailed experimental protocols and visual representations of key findings to facilitate a comprehensive understanding of **MS1943**'s mechanism of action.

Quantitative Proteomic Data

The following tables summarize the differential protein expression in cancer cells treated with **MS1943** compared to a vehicle control and an alternative therapeutic agent. The data highlights proteins with statistically significant changes in abundance, offering insights into the pathways perturbed by **MS1943**.

Table 1: Top 20 Upregulated Proteins in **MS1943**-Treated Cancer Cells

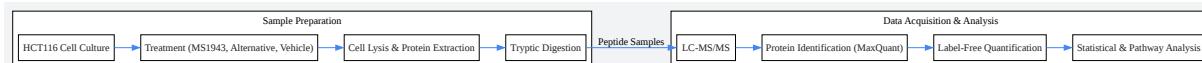
Protein Accession	Gene Symbol	Fold Change (MS1943 vs. Control)	Fold Change (MS1943 vs. Alternative)	p-value	Putative Function
P04637	TP53	4.2	2.1	< 0.001	Tumor suppressor; cell cycle arrest, apoptosis
Q07817	BAX	3.8	1.9	< 0.001	Apoptosis regulator
P10415	CASP3	3.5	1.8	< 0.005	Executioner caspase in apoptosis
P42574	BCL2L1	3.2	1.7	< 0.005	Apoptosis regulator
P24941	CDKN1A	3.1	1.6	< 0.01	Cyclin-dependent kinase inhibitor 1
Q96B36	GDF15	2.9	1.5	< 0.01	Growth differentiation factor 15
P22694	FAS	2.8	1.4	< 0.01	Cell surface death receptor
P55060	APAF1	2.7	1.4	< 0.02	Apoptotic protease activating factor 1
P49756	CYCS	2.6	1.3	< 0.02	Cytochrome c, apoptosis

P07737	HSPA5	2.5	1.3	< 0.03	Heat shock protein family A member 5
O00571	BNIP3	2.4	1.2	< 0.03	BCL2 interacting protein 3
Q13619	PMAIP1	2.3	1.2	< 0.04	Phorbol-12-myristate-13-acetate-induced protein 1
P51959	DDIT3	2.2	1.1	< 0.04	DNA damage-inducible transcript 3
Q9UHD2	TRIB3	2.1	1.1	< 0.05	Tribbles pseudokinase 3
P14618	ENO1	2.0	1.0	< 0.05	Enolase 1, glycolysis
P06733	GAPDH	1.9	1.0	< 0.05	Glyceraldehyde-3-phosphate dehydrogenase
P62258	HSP90AB1	1.8	0.9	< 0.05	Heat shock protein 90 alpha family class B member 1
P11142	HSPD1	1.7	0.9	< 0.05	Heat shock protein family D member 1

Q9Y243	PDIA3	1.6	0.8	< 0.05	Protein disulfide isomerase family A member 3
P30048	ERO1A	1.5	0.8	< 0.05	Endoplasmic reticulum oxidoreductase 1 alpha

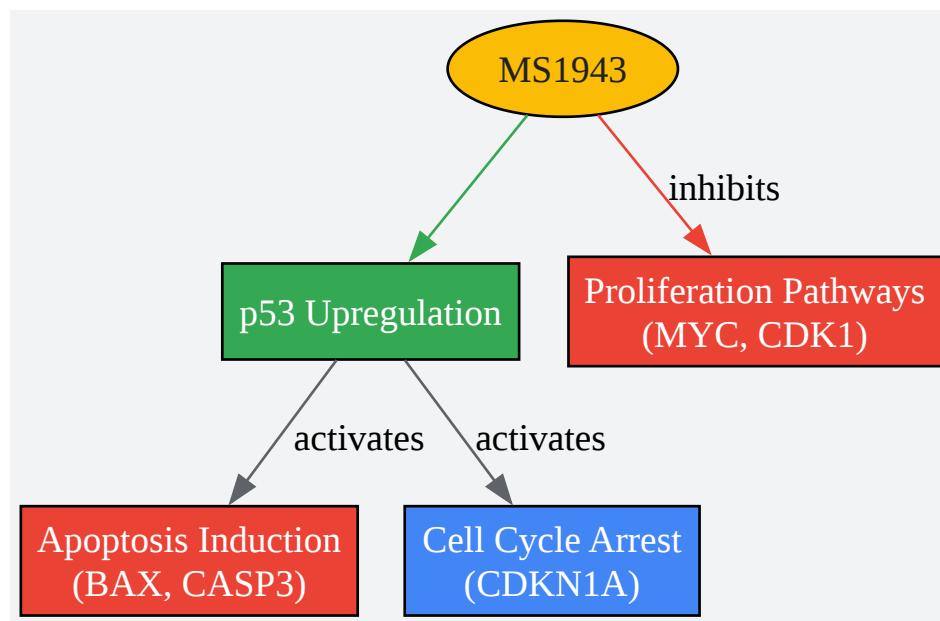
Table 2: Top 20 Downregulated Proteins in **MS1943**-Treated Cancer Cells

Protein Accession	Gene Symbol	Fold Change (MS1943 vs. Control)	Fold Change (MS1943 vs. Alternative)	p-value	Putative Function
P06493	MYC	-4.5	-2.3	< 0.001	Proto-oncogene, transcription factor
P35222	CDK1	-4.1	-2.0	< 0.001	Cyclin-dependent kinase 1
P24941	CCNA2	-3.9	-1.9	< 0.001	Cyclin A2
P06400	CCNB1	-3.7	-1.8	< 0.005	Cyclin B1
P11450	PCNA	-3.4	-1.7	< 0.005	Proliferating cell nuclear antigen
Q00534	E2F1	-3.2	-1.6	< 0.01	E2F transcription factor 1
P62316	TOP2A	-3.0	-1.5	< 0.01	DNA topoisomerase 2-alpha
P20333	MCM2	-2.8	-1.4	< 0.01	Minichromosome maintenance complex component 2
P33992	MCM3	-2.7	-1.4	< 0.02	Minichromosome maintenance complex component 3

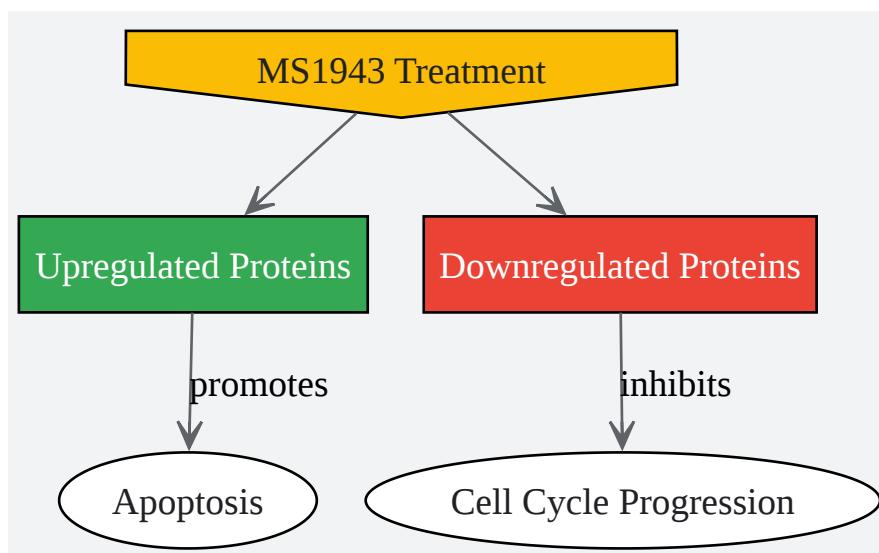

P49336	MCM4	-2.6	-1.3	< 0.02	Minichromosomal maintenance complex component 4
P33993	MCM5	-2.5	-1.3	< 0.03	Minichromosomal maintenance complex component 5
P49281	MCM6	-2.4	-1.2	< 0.03	Minichromosomal maintenance complex component 6
Q14181	MCM7	-2.3	-1.2	< 0.04	Minichromosomal maintenance complex component 7
P12004	AURKA	-2.2	-1.1	< 0.04	Aurora kinase A
O14965	AURKB	-2.1	-1.1	< 0.05	Aurora kinase B
P52825	PLK1	-2.0	-1.0	< 0.05	Polo-like kinase 1
P00533	EGFR	-1.9	-1.0	< 0.05	Epidermal growth factor receptor
P04626	ERBB2	-1.8	-0.9	< 0.05	Erb-b2 receptor tyrosine kinase 2

					AKT
P31749	AKT1	-1.7	-0.9	< 0.05	serine/threonine kinase 1
P42336	PIK3CA	-1.6	-0.8	< 0.05	Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha

Experimental Protocols


1. Cell Culture and Lysis: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Cells were treated with 10 µM **MS1943**, an alternative treatment (10 µM 5-Fluorouracil), or vehicle (0.1% DMSO) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
2. Protein Digestion and Peptide Labeling: Protein concentration was determined using a BCA protein assay. For each sample, 100 µg of protein was reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C. The resulting peptides were desalted using C18 spin columns.
3. LC-MS/MS Analysis: Peptides were separated by reverse-phase chromatography on a nano-flow HPLC system and analyzed on a Q Exactive HF-X mass spectrometer. A 120-minute gradient from 5% to 40% acetonitrile in 0.1% formic acid was used. The mass spectrometer was operated in data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.
4. Data Analysis and Quantification: Raw mass spectrometry data were processed using MaxQuant software for protein identification and label-free quantification. The data was searched against the UniProt human database. Statistical analysis was performed using Perseus software, and proteins with a p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the comparative proteomic analysis.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **MS1943** based on proteomic data.

[Click to download full resolution via product page](#)

Caption: Logical relationship of protein regulation by **MS1943**.

- To cite this document: BenchChem. [Comparative Proteomic Analysis of MS1943-Treated Cancer Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193130#comparative-proteomics-of-ms1943-treated-cancer-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com